Bis[5-(methylsulfanyl)thiophen-2-yl]methanone
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Overview
Description
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone is a chemical compound with the molecular formula C11H10OS2. It is a thiophene derivative, characterized by the presence of two thiophene rings substituted with methylsulfanyl groups at the 5-position and connected by a methanone bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(methylsulfanyl)thiophen-2-yl]methanone typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide, which are reacted with haloaryl isothiocyanates followed by cyclization in the presence of aqueous sodium hydroxide . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Bis[5-(methylsulfanyl)thiophen-2-yl]methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-2-carboxaldehyde
Uniqueness
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144433-89-6 |
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Molecular Formula |
C11H10OS4 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
bis(5-methylsulfanylthiophen-2-yl)methanone |
InChI |
InChI=1S/C11H10OS4/c1-13-9-5-3-7(15-9)11(12)8-4-6-10(14-2)16-8/h3-6H,1-2H3 |
InChI Key |
RPNVTBVBMGQAOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)C2=CC=C(S2)SC |
Origin of Product |
United States |
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